4-(Allyloxy)-m-xylene
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Overview
Description
4-(Allyloxy)-m-xylene is an organic compound characterized by the presence of an allyloxy group attached to a m-xylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-m-xylene typically involves the reaction of m-xylene with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the allyloxy group. For instance, the reaction can be carried out under reflux conditions with a base such as potassium carbonate to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)-m-xylene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 4-(Allyloxy)-m-toluic acid.
Reduction: Formation of 4-(Propoxy)-m-xylene.
Substitution: Formation of 4-(Allyloxy)-2-nitro-m-xylene.
Scientific Research Applications
4-(Allyloxy)-m-xylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-m-xylene involves its interaction with specific molecular targets, leading to various chemical transformations. The allyloxy group can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions. The aromatic ring provides stability and facilitates the compound’s reactivity in different chemical environments.
Comparison with Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its biodegradation properties and potential use as a pest control agent.
4-Allyloxy-2-hydroxybenzophenone: Used in the preparation of grafted polypropylene for high-voltage direct current cables.
Uniqueness: 4-(Allyloxy)-m-xylene is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications compared to other allyloxy-substituted aromatic compounds. Its combination of an allyloxy group with a m-xylene backbone makes it a versatile intermediate in organic synthesis and materials science.
Properties
CAS No. |
93981-82-9 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,4-dimethyl-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-4-7-12-11-6-5-9(2)8-10(11)3/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
ZJSJAHBINHESJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC=C)C |
Origin of Product |
United States |
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